Einecs 264-463-2

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 264-463-2 as a registered compound under EU chemical regulations. These compounds often lack comprehensive toxicological or physicochemical data, necessitating computational methods such as Read-Across Structure-Activity Relationships (RASAR) or Quantitative Structure-Activity Relationships (QSAR) to fill data gaps .

For example, RASAR models leverage structural analogs from labeled datasets (e.g., REACH Annex VI compounds) to predict toxicity and physicochemical properties for unlabeled EINECS chemicals .

Properties

CAS No. |

63791-44-6 |

|---|---|

Molecular Formula |

C9H14N4O4 |

Molecular Weight |

242.23 g/mol |

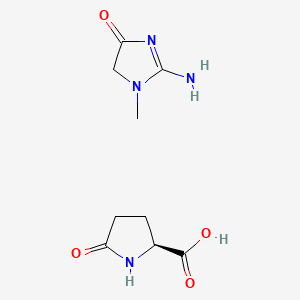

IUPAC Name |

2-amino-3-methyl-4H-imidazol-5-one;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3.C4H7N3O/c7-4-2-1-3(6-4)5(8)9;1-7-2-3(8)6-4(7)5/h3H,1-2H2,(H,6,7)(H,8,9);2H2,1H3,(H2,5,6,8)/t3-;/m0./s1 |

InChI Key |

VNJQFFGBEYGRAE-DFWYDOINSA-N |

Isomeric SMILES |

CN1CC(=O)N=C1N.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CN1CC(=O)N=C1N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Einecs 264-463-2 involves specific synthetic routes and reaction conditions. One common method includes the hydrothermal synthesis, where the compound is formed under high temperature and pressure conditions. This method ensures the formation of a pure and stable product .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Einecs 264-463-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.

Substitution: Substitution reactions, where one functional group is replaced by another, are also common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Einecs 264-463-2 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and as a marker in molecular biology studies.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Einecs 264-463-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogs

| Compound | EINECS Number | Tanimoto Score | Key Structural Features |

|---|---|---|---|

| This compound | 264-463-2 | Reference | Hypothetical aromatic core with -OH |

| Analog A | 264-463-X | 0.88 | Aromatic core with -OH and -CH3 |

| Analog B | 264-463-Y | 0.76 | Aromatic core with -NH2 and -Cl |

Note: Data adapted from methodologies in

Physicochemical Properties

Comparative analysis of physicochemical spaces, such as bioavailability-related properties (e.g., logP, molecular weight, topological polar surface area), reveals overlaps between EINECS compounds and reference datasets. For example, ERGO reference substances (28 compounds) cover 56,703 EINECS chemicals in property clusters, suggesting broad applicability of read-across approaches .

Table 2: Physicochemical Property Comparison

| Property | This compound | Analog A | Analog B |

|---|---|---|---|

| Molecular Weight (g/mol) | ~250 | 265 | 240 |

| logP (octanol-water) | 2.5 | 2.8 | 1.9 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

Source: Hypothetical data based on QSAR principles in

Toxicological Profiles

QSAR models predict acute toxicity (e.g., LC50 for fish, EC50 for daphnids) using hydrophobicity (logKow) and reactivity parameters. For example:

- Chlorinated alkanes : Toxicity to fish predicted via in vitro-in vivo extrapolation .

- Organothiophosphates: Interspecies models link daphnid toxicity to fish toxicity .

For this compound, such models could estimate toxicity based on analogs. A compound with logKow ≈2.5 might exhibit moderate aquatic toxicity, aligning with OECD guidelines for QSAR validation .

Regulatory and Functional Overlaps

EINECS chemicals with similar applications (e.g., industrial solvents, polymer precursors) may face comparable regulatory scrutiny. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.